

## **Application Notes and Protocols: CBP/p300-IN-5**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | CBP/p300-IN-5 |           |
| Cat. No.:            | B1666934      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

CBP/p300-IN-5 is a potent small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein p300) and its paralog, CREB-binding protein (CBP).[1][2][3] These enzymes are critical transcriptional co-activators that regulate gene expression through the acetylation of histone and non-histone proteins.[1][4] By catalyzing the transfer of an acetyl group to lysine residues on these protein targets, p300 and CBP play a pivotal role in chromatin remodeling and the formation of transcription complexes, influencing a wide array of cellular processes including cell proliferation, differentiation, and apoptosis.[5][6]

Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, particularly in cancer, where they can act as co-activators for oncogenic transcription factors.[1] [6] Inhibition of the catalytic HAT activity of p300/CBP, therefore, presents a promising therapeutic strategy for cancers dependent on these pathways.[1][7] **CBP/p300-IN-5** has demonstrated potent inhibition of the p300/CBP HAT domain, leading to reduced cell proliferation and inhibition of histone H3 lysine 27 acetylation (H3K27Ac), a key marker of active enhancers.[3]

These application notes provide detailed protocols for the preparation of **CBP/p300-IN-5** for in vivo injection, as well as methodologies for key in vitro experiments to assess its biological activity.

## Physicochemical and In Vitro Activity Data



Quantitative data for **CBP/p300-IN-5** is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of CBP/p300-IN-5

| Property          | Value                                          | Reference |
|-------------------|------------------------------------------------|-----------|
| Molecular Formula | C29H27F5N6O4                                   | [3]       |
| Molecular Weight  | 618.55 g/mol                                   | [3]       |
| CAS Number        | 1889284-33-6                                   | [2][3]    |
| Appearance        | White to off-white solid                       | [3]       |
| Solubility        | DMSO: ≥ 60 mg/mL (97.00<br>mM)                 | [3]       |
| Storage (Powder)  | -20°C for up to 3 years                        | [2][3]    |
| Storage (in DMSO) | -80°C for up to 6 months;<br>-20°C for 1 month | [3]       |

Table 2: In Vitro Biological Activity of CBP/p300-IN-5

| Assay Target/Cell<br>Line | IC50 / EC50 | Assay Type                                  | Reference |
|---------------------------|-------------|---------------------------------------------|-----------|
| p300/CBP HAT              | 18.8 nM     | Histone<br>Acetyltransferase<br>(HAT) Assay | [2][3]    |
| LNCaP-FGC Cells           | 14.8 nM     | Cell Proliferation<br>Assay                 | [2][3]    |
| PC-3 Cells                | 4.6 nM      | H3K27 Acetylation<br>(H3K27Ac) Inhibition   | [2][3]    |

Table 3: In Vivo Efficacy of CBP/p300-IN-5



| Xenograft Model | Dose & Regimen | % Tumor Growth Inhibition (TGI) | Reference |
|-----------------|----------------|---------------------------------|-----------|
| SuDHL-8         | 7.5 mg/kg/day  | 62%                             | [2][3]    |
| 22RV1           | 7.5 mg/kg/day  | 48%                             | [2][3]    |

## Signaling Pathway and Experimental Workflow CBP/p300 Signaling Pathway

CBP and p300 are recruited by transcription factors to specific gene loci. Their intrinsic HAT activity acetylates histone tails, leading to a more relaxed chromatin structure that facilitates gene transcription. This process is fundamental to the expression of genes involved in cell growth, proliferation, and survival.





Click to download full resolution via product page

Caption: Simplified CBP/p300 signaling pathway and point of inhibition.



## **Experimental Workflow for In Vivo Preparation**

The following diagram outlines the general workflow for preparing **CBP/p300-IN-5** for injection in animal models. This workflow ensures the compound is fully dissolved and formulated in a vehicle suitable for administration.





Click to download full resolution via product page

Caption: Workflow for preparing CBP/p300-IN-5 for in vivo injection.



# Experimental Protocols Protocol for Preparation of CBP/p300-IN-5 for In Vivo Injection

This protocol is based on common formulation methods for lipophilic compounds for administration in mouse models and should be optimized for specific experimental needs.[8][9] [10]

#### Materials:

- CBP/p300-IN-5 powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Polyethylene glycol 300 (PEG300), sterile
- Tween 80 (Polysorbate 80), sterile
- Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- · Sterile microcentrifuge tubes and syringes

#### Procedure:

- Preparation of Stock Solution:
  - Aseptically weigh the required amount of CBP/p300-IN-5 powder.
  - Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
  - Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. The solution should be clear.[3]
- Preparation of Dosing Formulation (Example for a 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline vehicle):



- Important: Add each component sequentially and ensure complete mixing after each addition.[8]
- In a sterile tube, add the required volume of the CBP/p300-IN-5 DMSO stock solution.
- Add PEG300 to the tube and mix thoroughly by vortexing until the solution is homogeneous.
- Add Tween 80 and mix again until the solution is clear and uniform.
- Finally, add the sterile saline or PBS to reach the final desired volume and concentration.
   Mix thoroughly.
- The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the ratios of the co-solvents).
- Dosing Calculation Example:
  - Target Dose: 7.5 mg/kg for a 20 g mouse.
  - Total Dose: 7.5 mg/kg \* 0.02 kg = 0.15 mg.
  - Injection Volume: Assume 100 μL (0.1 mL).
  - Required Concentration: 0.15 mg / 0.1 mL = 1.5 mg/mL.
- Administration:
  - Administer the freshly prepared formulation to the animal via the desired route (e.g., intraperitoneal injection).
  - It is recommended to use the formulation on the day of preparation to avoid potential degradation or precipitation.

## Protocol for Cell Proliferation Assay (MTT/XTT Assay)

This protocol provides a general method to assess the effect of **CBP/p300-IN-5** on the proliferation of cancer cell lines.



#### Materials:

- Cancer cell line of interest (e.g., LNCaP-FGC)
- · Complete cell culture medium
- CBP/p300-IN-5
- DMSO
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
- Solubilization buffer (for MTT)
- · Microplate reader

#### Procedure:

- Cell Seeding:
  - $\circ$  Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100  $\mu$ L of complete medium.
  - Incubate overnight at 37°C, 5% CO<sub>2</sub> to allow for cell attachment.
- Compound Treatment:
  - Prepare a serial dilution of CBP/p300-IN-5 in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically ≤ 0.5%).
  - Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of CBP/p300-IN-5 or vehicle control (medium with DMSO).
  - Incubate for the desired period (e.g., 72 hours).



#### MTT/XTT Assay:

- Add 10 μL of MTT reagent (5 mg/mL in PBS) or 50 μL of XTT reagent to each well.
- Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
- $\circ$  If using MTT, add 100  $\mu$ L of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
- Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
- Data Analysis:
  - Subtract the background absorbance (medium only).
  - Normalize the data to the vehicle-treated control wells (set as 100% viability).
  - Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression to calculate the IC<sub>50</sub> value.[1]

## Protocol for Western Blot to Detect H3K27 Acetylation

This protocol describes how to measure the inhibition of CBP/p300 HAT activity in cells by quantifying the levels of H3K27Ac.[11]

#### Materials:

- Cells treated with CBP/p300-IN-5
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels and electrophoresis equipment



- Western blot transfer system
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K27Ac and anti-total Histone H3 (as a loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

#### Procedure:

- Cell Lysis and Protein Quantification:
  - Treat cells with various concentrations of CBP/p300-IN-5 for a specified time (e.g., 3-24 hours).
  - Wash cells with cold PBS and lyse them with RIPA buffer.
  - Clarify the lysates by centrifugation and collect the supernatant.
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling.
  - Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
  - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:



- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against H3K27Ac (diluted in blocking buffer) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detection and Analysis:
  - Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
  - Strip the membrane (if necessary) and re-probe with an antibody against total Histone H3
    as a loading control.
  - Quantify the band intensities using image analysis software. Normalize the H3K27Ac signal to the total H3 signal to determine the relative inhibition of acetylation.[12]

## Conclusion

CBP/p300-IN-5 is a valuable research tool for investigating the biological roles of the p300/CBP histone acetyltransferases and for exploring their potential as therapeutic targets. The protocols provided herein offer a framework for the preparation and in vitro/in vivo evaluation of this potent inhibitor. Proper handling, storage, and formulation are critical for obtaining reliable and reproducible results. Researchers should perform appropriate optimizations for their specific cell lines and animal models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBP/p300-IN-5 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Differential role of p300 and CBP acetyltransferase during myogenesis: p300 acts upstream of MyoD and Myf5 PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors -PMC [pmc.ncbi.nlm.nih.gov]
- 8. CBP/p300-IN-1 | Epigenetic Reader Domain | 2443789-32-8 | Invivochem [invivochem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. p300/CBP cellular assay openlabnotebooks.org [openlabnotebooks.org]
- 12. Inhibition of Histone Deacetylases PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: CBP/p300-IN-5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666934#preparing-cbp-p300-in-5-for-injection]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com